1-[(2-Acetoxyethoxy)methyl]barbituric Acid
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Overview
Description
1-[(2-Acetoxyethoxy)methyl]barbituric acid is a derivative of barbituric acid, a compound known for its diverse applications in medicinal chemistry and material sciences. This compound is characterized by the presence of an acetoxyethoxy group attached to the barbituric acid core, which imparts unique chemical properties and potential biological activities.
Preparation Methods
The synthesis of 1-[(2-acetoxyethoxy)methyl]barbituric acid involves the reaction of 2,4,6-tris(trimethylsiloxy)pyrimidine with 2-oxabutane-1,4-diyl diacetate in methylene chloride in the presence of tin(IV) chloride (SnCl4). This reaction proceeds regioselectively to form the desired compound . The product can be further deacetylated to yield a free acyclic analog of N-ribosides of barbituric acid .
Chemical Reactions Analysis
1-[(2-Acetoxyethoxy)methyl]barbituric acid undergoes various chemical reactions, including:
Substitution Reactions: It reacts with aromatic and heterocyclic aldehydes in water and organic solvents to form 5-ylidenebarbituric acids.
Deacetylation: The acetoxy group can be removed under mild conditions to yield the corresponding hydroxy derivative.
Common reagents used in these reactions include aromatic and heterocyclic aldehydes, and the reactions typically occur in water or organic solvents . The major products formed are 5-ylidenebarbituric acids, which exhibit moderate antimicrobial and antiviral activity .
Scientific Research Applications
1-[(2-Acetoxyethoxy)methyl]barbituric acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive compounds with potential antimicrobial and antiviral properties.
Material Sciences: The compound’s unique structure makes it a valuable intermediate in the development of advanced materials.
Biological Studies: Its derivatives are used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-[(2-acetoxyethoxy)methyl]barbituric acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, barbituric acid derivatives are known to act as central nervous system depressants by promoting binding to inhibitory gamma-aminobutyric acid subtype receptors and modulating chloride currents through receptor channels .
Comparison with Similar Compounds
1-[(2-Acetoxyethoxy)methyl]barbituric acid can be compared to other barbituric acid derivatives such as:
Phenobarbital: A long-lasting barbiturate used as an anticonvulsant.
Thiopental: An ultra-short-acting barbiturate used for anesthesia.
Secobarbital: A short-acting barbiturate used for sedation.
The uniqueness of this compound lies in its acetoxyethoxy group, which imparts distinct chemical properties and potential biological activities compared to other barbituric acid derivatives.
Properties
CAS No. |
154021-74-6 |
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Molecular Formula |
C9H12N2O6 |
Molecular Weight |
244.20 g/mol |
IUPAC Name |
2-[(2,4,6-trioxo-1,3-diazinan-1-yl)methoxy]ethyl acetate |
InChI |
InChI=1S/C9H12N2O6/c1-6(12)17-3-2-16-5-11-8(14)4-7(13)10-9(11)15/h2-5H2,1H3,(H,10,13,15) |
InChI Key |
GTLSZXVPIAVXIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCOCN1C(=O)CC(=O)NC1=O |
Origin of Product |
United States |
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